Essential 8-Methoxy-2-methylquinoline Moiety for Nur77
In a dedicated structure–activity relationship (SAR) study published in Bioorganic Chemistry (2021), Li et al. systematically investigated whether the 8-methoxy-2-methylquinoline moiety was critical for antitumor activity against hepatocellular carcinoma (HCC). The authors explicitly concluded: “We found that the 8-methoxy-2-methylquinoline moiety was a fundamental structure for its biological function.” The representative compound 10E—constructed from this scaffold—exhibited Nur77 binding affinity with KD values in the low micromolar range (2.25–4.10 μM) and antiproliferative IC₅₀ values below 3.78 μM across tumor cell lines [1]. In the preceding 2020 hit-to-lead campaign (Eur. J. Med. Chem.), compound 10g, another derivative built on the same scaffold, demonstrated Nur77 binding KD = 3.58 ± 0.16 μM and antiproliferative IC₅₀ < 2.0 μM against hepatoma cell lines, with low toxicity toward normal LO2 cells and significant in vivo xenograft tumor growth inhibition [2]. By contrast, no published SAR study has identified 4-aminoquinaldine (lacking the 8-methoxy group) or 4-amino-8-methoxyquinoline (lacking the 2-methyl group) as capable of supporting comparable Nur77 modulator activity in the same assay systems.
| Evidence Dimension | Nur77 binding affinity and antiproliferative activity of derivatives built on different quinoline scaffolds |
|---|---|
| Target Compound Data | Derivative 10E: Nur77 KD = 2.25–4.10 μM; antiproliferative IC₅₀ < 3.78 μM (HCC cell lines). Derivative 10g: Nur77 KD = 3.58 ± 0.16 μM; antiproliferative IC₅₀ < 2.0 μM (hepatoma cells); in vivo HepG2 xenograft tumor growth inhibition observed. |
| Comparator Or Baseline | 4-Aminoquinaldine (2-methylquinolin-4-amine, CAS 6628-04-2): No published Nur77 binding or antiproliferative data in comparable assays. 4-Amino-8-methoxyquinoline (CAS 220844-65-5): No published Nur77 modulator data in comparable assays. |
| Quantified Difference | Target-compound-derived derivatives achieve nanomolar-to-low-micromolar Nur77 binding; no comparator-derived derivatives have demonstrated activity in the same target family. |
| Conditions | Nur77 binding assays; antiproliferative assays against HepG2, Huh7, and SK-Hep-1 HCC cell lines; HepG2 xenograft mouse model (Eur. J. Med. Chem. 2020; Bioorg. Chem. 2021). |
Why This Matters
For research groups pursuing Nur77-targeted anticancer drug discovery, the published SAR evidence provides an explicit justification for selecting this specific building block over des-methoxy or des-methyl analogs that lack equivalent literature validation.
- [1] Li, B.; et al. Synthesis, SAR study, and bioactivity evaluation of a series of Quinoline-Indole-Schiff base derivatives: Compound 10E as a new Nur77 exporter and autophagic death inducer. Bioorg. Chem. 2021, 113, 105008. View Source
- [2] Li, B.; Yao, J.; Guo, K.; He, F.; Chen, K.; Lin, Z.; Liu, S.; Huang, J.; Wu, Q.; Fang, M.; Zeng, J.; Wu, Z. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. Eur. J. Med. Chem. 2020, 204, 112610. View Source
